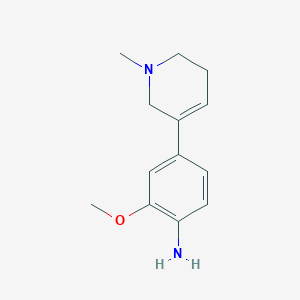![molecular formula C9H11Cl2N3O B13868572 4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine](/img/structure/B13868572.png)
4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine is a chemical compound with the molecular formula C8H9Cl2N3O. It is a derivative of pyrimidine and morpholine, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and a morpholine ring attached to the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine typically involves the reaction of morpholine with 2,4,6-trichloropyrimidine. The reaction is carried out in a solvent such as acetonitrile or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Dechlorinated pyrimidine derivatives.
Scientific Research Applications
4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichloropyrimidin-4-yl)morpholine: Similar structure but with different chlorine positions on the pyrimidine ring.
4-(4,6-Difluoropyrimidin-2-yl)morpholine: Fluorine atoms instead of chlorine atoms on the pyrimidine ring.
Uniqueness
4-[(4,6-Dichloropyrimidin-2-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4 and 6 positions of the pyrimidine ring enhances its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C9H11Cl2N3O |
|---|---|
Molecular Weight |
248.11 g/mol |
IUPAC Name |
4-[(4,6-dichloropyrimidin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c10-7-5-8(11)13-9(12-7)6-14-1-3-15-4-2-14/h5H,1-4,6H2 |
InChI Key |
BVNCFCFSKIHYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




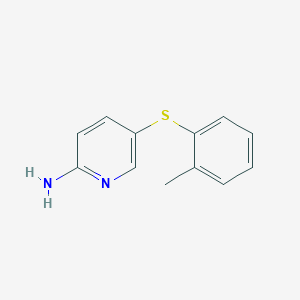

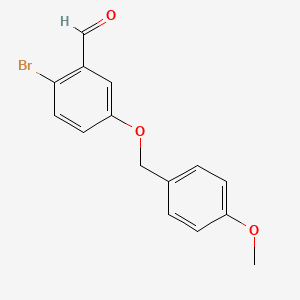
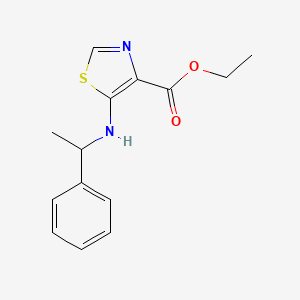
![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
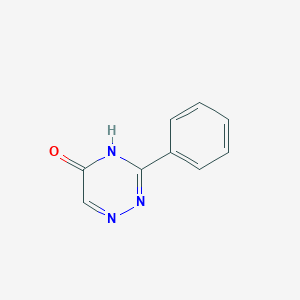
![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)

![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)

